Cas no 99545-47-8 (4-azidobutanal)
4-azidobutanal Chemical and Physical Properties
Names and Identifiers
-
- Butanal, 4-azido-
- 4-azidobutanal
- 4-Azidobutanal - A3802
- SCHEMBL16155412
- LCZC2203
- 99545-47-8
- AKOS024438900
- EN300-1699836
- 4-Azidobutanal in CH2Cl2 (50% by wt)
-
- MDL: MFCD24452384
- Inchi: 1S/C4H7N3O/c5-7-6-3-1-2-4-8/h4H,1-3H2
- InChI Key: GUKMTOCDCXCCTM-UHFFFAOYSA-N
- SMILES: O=CCCCN=[N+]=[N-]
Computed Properties
- Exact Mass: 113.058911855g/mol
- Monoisotopic Mass: 113.058911855g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 8
- Rotatable Bond Count: 4
- Complexity: 106
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 31.4Ų
4-azidobutanal Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | ST-A3802-250mg |
4-Azidobutanal - A3802 |
99545-47-8 | 95+% | 250mg |
5415CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | ST-A3802-1g |
4-Azidobutanal - A3802 |
99545-47-8 | 95+% | 1g |
13965CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | ST-A3802-500mg |
4-Azidobutanal - A3802 |
99545-47-8 | 95+% | 500mg |
8265CNY | 2021-05-07 | |
| Enamine | EN300-1699836-100mg |
4-azidobutanal |
99545-47-8 | 95.0% | 100mg |
$268.0 | 2022-02-28 | |
| Enamine | EN300-1699836-250mg |
4-azidobutanal |
99545-47-8 | 95.0% | 250mg |
$382.0 | 2022-02-28 | |
| Enamine | EN300-1699836-500mg |
4-azidobutanal |
99545-47-8 | 95.0% | 500mg |
$601.0 | 2022-02-28 | |
| Enamine | EN300-1699836-1000mg |
4-azidobutanal |
99545-47-8 | 95.0% | 1g |
$770.0 | 2022-02-28 | |
| Enamine | EN300-1699836-2500mg |
4-azidobutanal |
99545-47-8 | 95.0% | 2500mg |
$1510.0 | 2022-02-28 | |
| Enamine | EN300-1699836-5000mg |
4-azidobutanal |
99545-47-8 | 95.0% | 5g |
$2235.0 | 2022-02-28 | |
| Enamine | EN300-1699836-10000mg |
4-azidobutanal |
99545-47-8 | 95.0% | 10g |
$3315.0 | 2022-02-28 |
4-azidobutanal Related Literature
-
Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
-
Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
-
Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
Additional information on 4-azidobutanal
Butanal, 4-azido-(CAS No. 99545-47-8)
Butanal, 4-azido-, also known by its CAS registry number 99545-47-8, is a specialized compound that has garnered significant attention in the fields of organic chemistry and pharmaceutical research. This compound belongs to the class of aldehydes with an azide functional group, making it particularly useful in various chemical reactions and applications.
The azido group (-N3) attached to the fourth carbon of butanal introduces unique reactivity and properties to the molecule. Azides are highly reactive intermediates that participate in a wide range of transformations, including the Staudinger reaction, alkyne cycloaddition, and other azide-based click chemistry reactions. These reactions make 4-azido-butanal a valuable tool for constructing complex molecules and bioactive compounds.
Recent studies have highlighted the potential of azido functionalized aldehydes in drug discovery and chemical biology. For instance, researchers have explored their use as probes for protein targeting and imaging. The azide group's ability to undergo selective reduction to an amine or participate in copper-catalyzed coupling reactions has further expanded its utility in medicinal chemistry.
One of the most notable applications of 4-azido-butanal is in the synthesis of bioactive molecules, such as antibiotics and anticancer agents. The compound's reactivity allows for efficient construction of complex ring systems and heterocycles, which are often critical components of pharmaceuticals.
Additionally, 4-azido-butanal has been utilized in the development of click chemistry strategies for assembling diverse molecules with high precision and efficiency. This approach has revolutionized the way researchers construct and modify bioactive compounds, enabling the creation of intricate molecular architectures that were previously challenging to synthesize.
Recent advancements in organo-catalysis have also explored the use of azides like 4-azido-butanal as substrates for enantioselective reactions. These studies have demonstrated the compound's potential in creating chiral centers, which are essential for developing highly selective pharmaceutical agents.
Moreover, the 4-azido group in butanal has been employed in the development of photoactivatable compounds. By incorporating light-sensitive moieties, researchers can achieve spatial and temporal control over chemical reactions, opening new avenues for applications in drug delivery and regenerative medicine.
Overall, Butanal, 4-azido-(CAS No. 99545-47-8) stands out as a versatile and valuable compound in modern chemical research. Its unique combination of reactivity and functionality continues to drive innovations in drug discovery, materials science, and biotechnology.
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